3-(Cyclopropylamino)propanoic acid hydrochloride
CAS No.: 1170463-02-1
Cat. No.: VC6450945
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170463-02-1 |
|---|---|
| Molecular Formula | C6H12ClNO2 |
| Molecular Weight | 165.62 |
| IUPAC Name | 3-(cyclopropylamino)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2.ClH/c8-6(9)3-4-7-5-1-2-5;/h5,7H,1-4H2,(H,8,9);1H |
| Standard InChI Key | KZUSEVOGAKCKGH-UHFFFAOYSA-N |
| SMILES | C1CC1NCCC(=O)O.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Weight
The molecular formula of 3-(cyclopropylamino)propanoic acid hydrochloride is C₆H₁₂ClNO₂, derived from the base structure of propanoic acid (C₃H₆O₂) modified with a cyclopropylamine group (C₃H₅NH) and a hydrochloride ion (HCl). Its molecular weight is 193.67 g/mol, calculated as follows:
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Propanoic acid backbone: 74.08 g/mol
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Cyclopropylamine group: 57.11 g/mol
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Hydrochloride addition: 36.46 g/mol
This aligns closely with the cyclopentyl and cyclohexyl analogs, which have molecular weights of 193.67 g/mol and 207.70 g/mol , respectively.
Structural Features
The compound’s structure includes:
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A cyclopropyl ring (three-membered cycloalkane) linked to the amino group.
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A β-amino acid backbone, where the amino group is attached to the second carbon of the propanoic acid chain.
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A hydrochloride salt form, enhancing stability and solubility.
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol for 3-(cyclopropylamino)propanoic acid hydrochloride is documented, methods for analogous compounds suggest two viable routes:
Route 1: Alkylation of Propanoic Acid
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Substrate Preparation: React propanoic acid with thionyl chloride (SOCl₂) to form propionyl chloride.
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Amination: Treat propionyl chloride with cyclopropylamine in anhydrous conditions to yield 3-(cyclopropylamino)propanoic acid.
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Salt Formation: Add hydrochloric acid to precipitate the hydrochloride salt.
Route 2: Modified Ugi Reaction
A patent describing the synthesis of cyclopropyl-containing analogs (e.g., (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamides) provides a template:
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Condensation: Combine cyclopropyl isocyanide with a β-alanine derivative in the presence of acetic acid.
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Hydrolysis: Treat the intermediate with aqueous sodium hydroxide to generate the free acid.
Key Reaction Parameters
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Temperature: Critical steps (e.g., cyclopropane ring formation) require low temperatures (0–5°C) to minimize side reactions .
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Catalysts: Palladium catalysts (e.g., Pd/C) may facilitate hydrogenation steps in related syntheses .
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Purification: Chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%).
Physicochemical Properties
Physical Characteristics
| Property | Value/Description | Source Analog |
|---|---|---|
| Appearance | White crystalline powder | , |
| Melting Point | ~200–210°C (estimated) | |
| Solubility | Soluble in water, methanol, DMSO | |
| Stability | Hygroscopic; store desiccated at 4°C |
Spectroscopic Data
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IR Spectroscopy: Expected peaks include:
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NMR (¹H):
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Cyclopropyl protons: δ 1.0–1.5 ppm (multiplet)
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β-CH₂ group: δ 2.5–3.0 ppm (triplet)
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COOH proton: δ 12.0 ppm (broad).
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Applications in Research and Industry
Pharmaceutical Intermediate
The cyclopropyl group’s rigidity and metabolic stability make this compound a candidate for:
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Protease Inhibitors: Analogous to cyclopentyl derivatives used in antiviral drug synthesis .
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Peptide Mimetics: The β-amino acid backbone may enhance resistance to enzymatic degradation .
Organic Synthesis
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Building Block: Used in Ugi reactions to generate polycyclic compounds .
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Chiral Auxiliary: The stereogenic β-carbon enables asymmetric synthesis of complex molecules.
| Parameter | Details |
|---|---|
| Toxicity | Limited data; assume acute toxicity |
| Irritation | Skin/eye irritant (HCl component) |
| Environmental Impact | Biodegradability not characterized |
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